
7,8,9-Tri-tert-butyltetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9-Tri-tert-butyltetracene-5,12-dione is a chemical compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, with three tert-butyl groups attached to its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9-Tri-tert-butyltetracene-5,12-dione typically involves the introduction of tert-butyl groups to the tetracene backbone. One common method involves the Friedel-Crafts alkylation of tetracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9-Tri-tert-butyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of functionalized tetracene derivatives.
Applications De Recherche Scientifique
7,8,9-Tri-tert-butyltetracene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of 7,8,9-Tri-tert-butyltetracene-5,12-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 2,4-Di-tert-butylphenol
Uniqueness
7,8,9-Tri-tert-butyltetracene-5,12-dione is unique due to its specific substitution pattern on the tetracene backbone. The presence of three tert-butyl groups provides steric hindrance, affecting its reactivity and stability. This makes it distinct from other similar compounds, which may have different substitution patterns and properties.
Propriétés
Numéro CAS |
139373-58-3 |
|---|---|
Formule moléculaire |
C30H34O2 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
7,8,9-tritert-butyltetracene-5,12-dione |
InChI |
InChI=1S/C30H34O2/c1-28(2,3)23-15-17-14-21-22(27(32)19-13-11-10-12-18(19)26(21)31)16-20(17)24(29(4,5)6)25(23)30(7,8)9/h10-16H,1-9H3 |
Clé InChI |
IEHKQWDWFUKPFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC3=C(C=C2C(=C1C(C)(C)C)C(C)(C)C)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


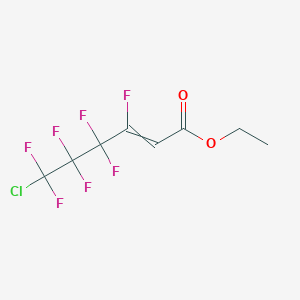
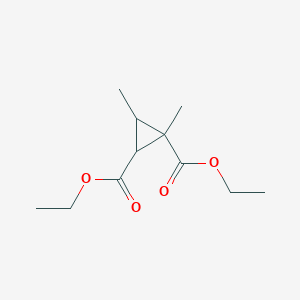

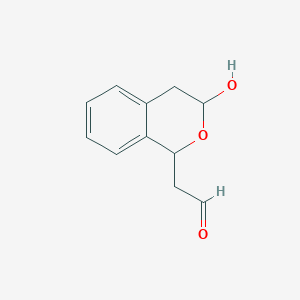

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
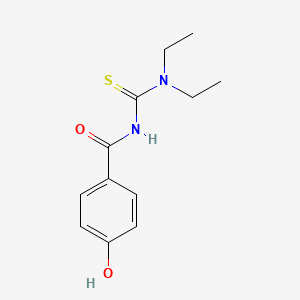
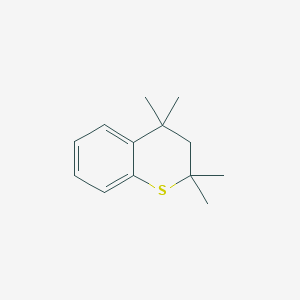

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
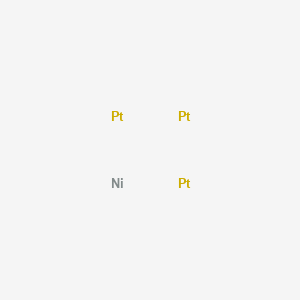
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
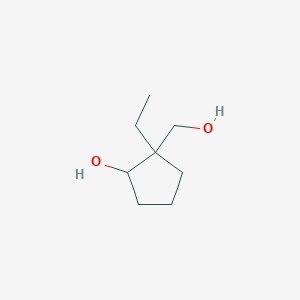
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
